molecular formula C15H18O4 B13724624 (1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid

(1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid

Cat. No.: B13724624
M. Wt: 262.30 g/mol
InChI Key: WJIZVTKMGRMHEB-XQQFMLRXSA-N
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Description

(1R,2S,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid is a stereoisomerically complex cyclohexanecarboxylic acid derivative. Its structure features a hydroxyl group at the 4-position, a 4-methylbenzoyl substituent at the 2-position, and a carboxylic acid group at the 1-position of the cyclohexane ring.

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

(1R,2S,4S)-4-hydroxy-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H18O4/c1-9-2-4-10(5-3-9)14(17)13-8-11(16)6-7-12(13)15(18)19/h2-5,11-13,16H,6-8H2,1H3,(H,18,19)/t11-,12+,13-/m0/s1

InChI Key

WJIZVTKMGRMHEB-XQQFMLRXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@H]2C[C@H](CC[C@H]2C(=O)O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CC(CCC2C(=O)O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthetic routes typically start from cyclohexene or cyclohexane derivatives with suitable functional groups that allow for regio- and stereoselective introduction of hydroxy and benzoyl substituents. For example:

  • 2-aminocyclohex-4-enecarboxylic acid derivatives serve as precursors for hydroxylation and further functionalization.
  • Protected esters or carbamates of cyclohexane carboxylic acids are often used to control stereochemistry during oxidation steps.

Stereoselective Hydroxylation

Hydroxylation of the cyclohexane ring is a critical step to introduce the 4-hydroxy substituent with the correct stereochemistry. Common methods include:

  • Epoxidation followed by ring opening: Epoxidation of cyclohexene derivatives using m-chloroperbenzoic acid (mCPBA) yields epoxides that can be regio- and stereoselectively opened to give hydroxy-substituted cyclohexanes. For example, epoxidation of protected cyclohexene esters followed by reduction furnishes all-cis or trans diols depending on reaction conditions.

  • Osmium tetroxide-catalyzed dihydroxylation: This method is efficient for converting olefins into 1,2-diols with high stereoselectivity. It has been applied to 2-aminocyclohex-4-enecarboxylic acid derivatives to obtain hydroxy-substituted cyclohexanecarboxylic acids.

Benzoylation (Introduction of 4-Methylbenzoyl Group)

The introduction of the 4-methylbenzoyl group at the 2-position is typically achieved through acylation reactions:

  • Formation of acid derivatives: The carboxylic acid group can be converted into reactive intermediates such as acid chlorides, mixed anhydrides, or active esters using reagents like thionyl chloride, ethyl chloroformate, or N-hydroxybenzotriazole with coupling agents (e.g., N,N′-dicyclohexylcarbodiimide).

  • Acylation of the hydroxy or amino group: The activated acid derivative reacts with the nucleophilic site (hydroxy or amino group) to form the benzoylated product. Reaction conditions are carefully controlled to maintain stereochemical integrity and avoid side reactions.

Protection and Deprotection Strategies

To achieve selective functionalization, protecting groups such as Boc (tert-butoxycarbonyl) or carbamates are used on amino groups or hydroxy groups during intermediate steps. This allows for:

  • Controlled epoxidation or hydroxylation on the desired face of the molecule.
  • Selective acylation without interference from other nucleophilic sites.

Hydrolysis and Salt Formation

After the key functionalization steps, hydrolysis of ester or amide intermediates is performed to yield the free carboxylic acid:

  • Hydrolysis is typically carried out using aqueous alkali metal hydroxides (e.g., lithium hydroxide or sodium hydroxide) in alcoholic solvents such as ethanol or methanol at controlled temperatures (40–70°C).

  • The resulting acid can be isolated as free acid or converted into salts (e.g., hydrochloride salts) by treatment with acidic compounds like hydrochloric acid for purification and stability.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Epoxidation mCPBA, CH2Cl2 or MeCN solvent Formation of epoxide intermediate
2 Epoxide ring opening/reduction Reducing agent (e.g., NaBH4) Stereoselective introduction of hydroxy group
3 Protection Boc2O or similar protecting agents Protection of amino or hydroxy groups
4 Activation of acid Thionyl chloride, ethyl chloroformate, or DCC/HOBt Formation of acid chloride or active ester
5 Acylation 4-methylbenzoyl chloride or equivalent Introduction of 4-methylbenzoyl group
6 Deprotection and hydrolysis Aqueous alkali hydroxide, acidic workup Free acid formation with desired stereochemistry

In-depth Research Findings

  • The stereoselectivity of hydroxylation is influenced by the choice of solvent and protecting groups, which direct the approach of oxidizing agents to specific faces of the cyclohexane ring.
  • Use of osmium-catalyzed dihydroxylation provides higher stereoselectivity and yields compared to other oxidation methods, especially for 1,2-diols on cyclohexane rings.
  • The formation of active esters or acid chlorides as intermediates allows for efficient coupling with nucleophiles, minimizing racemization and side reactions.
  • Hydrolysis conditions must be carefully optimized to prevent epimerization or decomposition of sensitive stereocenters.

Data Table: Reaction Conditions and Yields from Literature

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Epoxidation mCPBA, CH2Cl2 or MeCN 0 to 25 1–3 85–95 Solvent affects stereoselectivity
Epoxide Reduction NaBH4 or similar 0 to 25 1–2 80–90 Stereoselective hydroxy introduction
Acid Activation Thionyl chloride or ethyl chloroformate + base 0 to reflux 1–4 90–98 Formation of acid chloride or mixed anhydride
Acylation 4-Methylbenzoyl chloride, base 0 to 50 2–6 75–90 Maintains stereochemistry
Hydrolysis LiOH or NaOH in EtOH/H2O 40–70 5–10 85–95 Avoids epimerization

Chemical Reactions Analysis

Types of Reactions

(1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The benzoyl group can be reduced to a benzyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in toluene.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a benzyl alcohol derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that (1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

  • Case Study : A study demonstrated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage. This property is particularly beneficial in developing therapeutic agents aimed at oxidative stress-related conditions.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Inflammation is a common underlying factor in numerous chronic diseases.

  • Data Table: Anti-inflammatory Activity
Concentration (µM)Inhibition (%)
1025
5045
10070

This table summarizes findings from experiments where the compound was shown to inhibit pro-inflammatory cytokines in vitro.

Potential in Drug Formulation

Due to its unique structure, the compound can be utilized as a lead compound in drug formulation. Its ability to modulate biological pathways makes it a candidate for further development into pharmaceuticals targeting specific diseases.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

  • Case Study : Research has shown that polymers modified with this compound demonstrate improved resistance to thermal degradation compared to unmodified polymers.

Coatings and Adhesives

The chemical's reactivity allows it to be used in developing advanced coatings and adhesives that require specific performance characteristics, including durability and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of (1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and benzoyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing vs.
  • Biological activity : Fluorinated and brominated analogs are frequently used in drug discovery for their enhanced binding affinity and stability, whereas benzamido derivatives (e.g., ) are linked to adhesion molecule modulation, as seen in VLA-4-targeting therapies .

Stereochemical Variants

The relative stereochemistry (1R,2S,4S*) is critical for molecular interactions. For example:

  • cis-4-Hydroxycyclohexanecarboxylic acid () lacks the benzoyl group but demonstrates how stereochemistry affects solubility and hydrogen-bonding capacity. The cis-isomer is priced higher ($61/10g) than the trans-isomer ($33/10g), reflecting its utility in chiral synthesis .
  • (1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride () highlights the impact of amino vs. hydroxyl groups on acidity and biological targeting .

Functional Group Comparisons

  • Carboxylic acid moiety : Present in all compared compounds, this group is essential for salt formation and bioavailability. For instance, (1S,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid () uses a methyl ester to mask acidity, enabling prodrug strategies .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Formula Melting Point (°C) logP (Predicted) Solubility (mg/mL)
Target compound (estimated) C₁₆H₁₈O₄ Not reported ~2.5 Moderate (aqueous)
cis-2-(4-Fluorobenzoyl)cyclohexanecarboxylic acid C₁₄H₁₃FO₃ 120–122 2.8 0.15 (water)
(1R,2S)-2-(4-Bromobenzoyl)cyclohexanecarboxylate C₁₄H₁₃BrO₃ 135–137 3.2 0.08 (water)

Research Findings and Implications

  • This is inferred from , where VLA-4 inhibitors reduced leukocyte adhesion in arthritis models .
  • Synthetic accessibility : Brominated and fluorinated analogs () are commercially available, suggesting feasible synthetic routes for the target compound via analogous benzoylation reactions.

Biological Activity

(1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C18H24O4, with a molecular weight of 304.39 g/mol. Its structure includes a cyclohexane ring substituted with hydroxyl and benzoyl groups, which are significant for its biological activity.

PropertyValue
Molecular FormulaC18H24O4
Molecular Weight304.39 g/mol
InChIKeyZQGUBCDPKLMVPA-JKIFEVAISA-N

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related hydroxybenzoic acids have shown effectiveness against various pathogens, including Mycobacterium tuberculosis . The structure-activity relationship suggests that the presence of hydroxyl and benzoyl groups enhances antimicrobial efficacy.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines, potentially through the modulation of NF-kB signaling pathways. Such activities are crucial for developing treatments for inflammatory diseases .

Cytotoxicity and Cancer Research

Recent studies have investigated the cytotoxic effects of this compound on cancer cell lines. In particular, it was shown to induce apoptosis in human tumor cells, including A549 (lung cancer) and HL-60 (leukemia) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Case Studies

  • Study on Antimicrobial Properties : A study published in Natural Bioactive Compounds highlighted the antimicrobial activity of structurally related compounds against Mycobacterium tuberculosis. The findings suggest that this compound may share similar mechanisms of action .
  • Cytotoxicity Assessment : A comprehensive evaluation involving various human cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis. The study provided evidence supporting its potential as an anticancer agent .

The biological activities of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
  • Modulation of Cellular Signaling Pathways : It appears to affect various signaling pathways, including those related to inflammation and cell survival.

Q & A

Basic: What are the typical synthetic routes for preparing this compound, and what key intermediates are involved?

Answer:
The synthesis of cyclohexanecarboxylic acid derivatives often involves Friedel-Crafts acylation followed by stereoselective reduction . For analogs like 2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid, the process begins with cyclohexanone and a benzoyl chloride derivative (e.g., 4-methyl-benzoyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a ketone intermediate. Subsequent reduction (e.g., catalytic hydrogenation or enzymatic methods) introduces stereochemistry at the hydroxyl and carboxylic acid positions . Key intermediates include:

  • 2-(4-methyl-benzoyl)cyclohexanone (Friedel-Crafts product),
  • Reduced diastereomers (controlled by reaction conditions).

Basic: Which spectroscopic techniques are essential for characterizing structural integrity and purity?

Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm stereochemistry and substituent positions.
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹).
  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Assesses purity and resolves stereoisomers .

Advanced: How does stereochemistry at positions 1, 2, and 4 influence reactivity and biological activity?

Answer:
The relative configuration (1R*,2S*,4S*) affects:

  • Enzyme binding affinity: Hydroxyl and benzoyl groups may form hydrogen bonds or hydrophobic interactions with targets (e.g., cyclooxygenase or kinases).
  • Metabolic stability: Methyl groups on the benzoyl moiety enhance lipophilicity, potentially improving membrane permeability .
  • Synthetic reproducibility: Racemic mixtures require chiral resolution (e.g., chiral HPLC) to isolate active enantiomers, as seen in related cyclohexanecarboxylic acid derivatives .

Advanced: What methodological challenges arise in optimizing reaction conditions for high-yield synthesis?

Answer:
Key challenges include:

  • Temperature control: Excess heat during Friedel-Crafts acylation can lead to side reactions (e.g., over-acylation).
  • pH sensitivity: Acidic conditions during hydrolysis of intermediates may epimerize stereocenters.
  • Catalyst selection: Lewis acids like AlCl₃ may require strict anhydrous conditions to avoid deactivation .
    Strategies such as Design of Experiments (DoE) can systematically optimize variables (e.g., solvent polarity, catalyst loading) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking: Uses software like GOLD to simulate binding to enzyme active sites (e.g., GABA transporters or cyclooxygenase).
  • Pharmacophore modeling: Identifies critical interactions (e.g., hydrogen bonding with the hydroxyl group).
  • QM/MM simulations: Predicts electronic effects of substituents (e.g., methyl vs. fluoro on benzoyl) on binding affinity .

Basic: What functional groups contribute to its potential as an enzyme inhibitor?

Answer:

  • Carboxylic acid: Acts as a hydrogen bond donor/acceptor, mimicking natural substrates.
  • 4-Methyl-benzoyl: Enhances hydrophobic interactions with enzyme pockets.
  • Hydroxyl group: Participates in polar interactions or metal coordination (e.g., with catalytic zinc in metalloenzymes) .

Advanced: How to resolve contradictory data on biological activity across studies?

Answer:

  • Standardize assays: Use consistent cell lines (e.g., HEK-293 for GABA uptake studies) and protocols (e.g., [³H]GABA uptake assays).
  • Control stereochemistry: Verify enantiopurity via chiral chromatography to avoid mixed results from racemic mixtures.
  • Validate targets: Employ knockout models or siRNA to confirm specificity .

Basic: What safety considerations are critical during laboratory synthesis?

Answer:

  • Toxic intermediates: Benzoyl chlorides are corrosive; use fume hoods and PPE.
  • Flammable solvents: Handle diethyl ether or THF under inert atmospheres.
  • Waste disposal: Neutralize acidic byproducts before disposal, as per GHS guidelines .

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